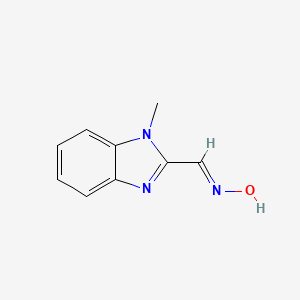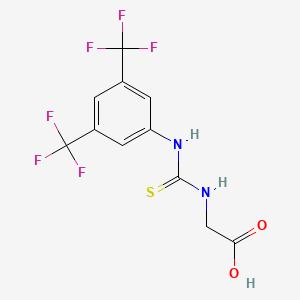
2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)acetic acid is a compound with significant interest in various fields of scientific research It is known for its unique structural features, which include the presence of trifluoromethyl groups and a thioureido moiety
准备方法
The synthesis of 2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)acetic acid typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity .
化学反应分析
2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioureido group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioureido group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols.
科学研究应用
2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a catalyst in organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes .
作用机制
The mechanism of action of 2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)acetic acid involves its ability to interact with specific molecular targets. The compound can form hydrogen bonds with substrates, stabilizing transition states and facilitating chemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)acetic acid can be compared with other similar compounds, such as:
3,5-Bis(trifluoromethyl)phenylacetic acid: This compound shares the trifluoromethyl groups but lacks the thioureido moiety, resulting in different chemical properties and applications.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound has a similar thioureido structure but differs in its overall molecular framework, leading to distinct reactivity and uses
属性
分子式 |
C11H8F6N2O2S |
|---|---|
分子量 |
346.25 g/mol |
IUPAC 名称 |
2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]acetic acid |
InChI |
InChI=1S/C11H8F6N2O2S/c12-10(13,14)5-1-6(11(15,16)17)3-7(2-5)19-9(22)18-4-8(20)21/h1-3H,4H2,(H,20,21)(H2,18,19,22) |
InChI 键 |
ACBCPWPBLPGHIS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=S)NCC(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


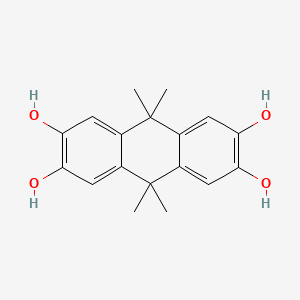
![2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid](/img/structure/B13809452.png)
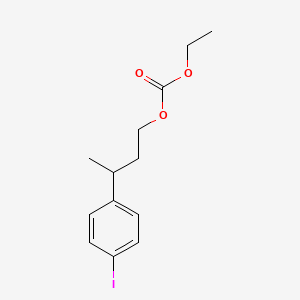
![3,5-Dibromo-2-[(4-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13809463.png)
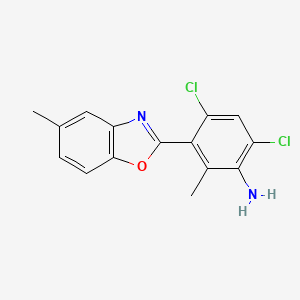
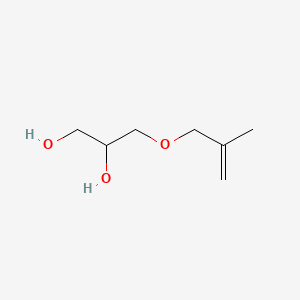
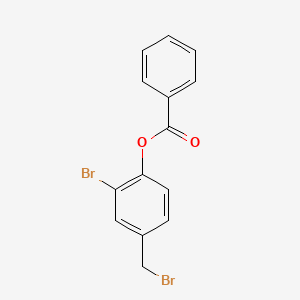
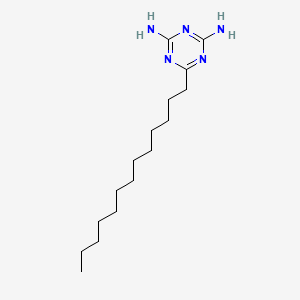
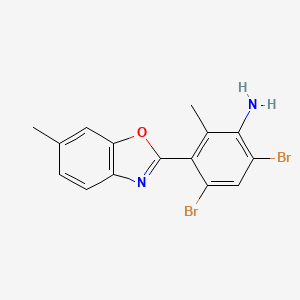
![5,6,7,8-Tetrahydro-4H-furo[3,2-B]azepine](/img/structure/B13809491.png)
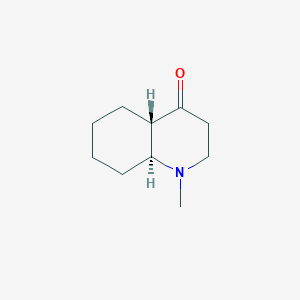
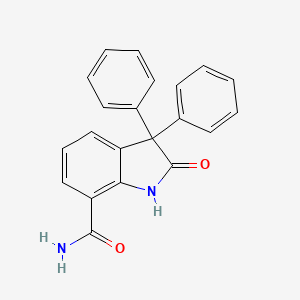
![1-(4-Methylpiperidin-1-yl)-2-[2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzimidazol-1-yl]ethanone](/img/structure/B13809531.png)
